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Borthiin

Cat. No.: B1235341
M. Wt: 128.6 g/mol
InChI Key: VQLDLWSTKKHZDB-UHFFFAOYSA-N
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Description

Overview of Six-Membered Inorganic Ring Systems and Benzene (B151609) Analogs

Six-membered rings formed by main group elements are a significant area of study in inorganic chemistry. These rings can exhibit a variety of bonding arrangements and electronic structures, leading to diverse chemical properties. Prominent examples include borazine (B1220974) (B₃N₃H₆), often referred to as "inorganic benzene" due to its isoelectronic nature with benzene, and boroxine (B1236090) (B₃O₃H₃), which features a ring of alternating boron and oxygen atoms. tandfonline.combohrium.comscielo.org.mxclockss.orgntu.edu.sgresearchgate.net Borthiin (B₃S₃H₃), with its boron-sulfur ring, represents a heavier analog to boroxine, substituting oxygen with sulfur. smolecule.comntu.edu.sgntu.edu.sg The study of these inorganic rings allows for comparisons with the well-understood aromatic system of benzene, probing the factors that influence aromaticity and stability in rings containing elements other than carbon. tandfonline.comscielo.org.mxresearchgate.netresearchgate.net While benzene possesses a clear six-π-electron system contributing to its pronounced aromaticity, the degree of aromatic character in inorganic analogs like borazine, boroxine, and this compound is often debated and depends on the specific elements and substituents present. tandfonline.comscielo.org.mxresearchgate.net

Historical Development and Key Milestones in this compound Chemistry

The foundational work in the chemistry of this compound dates back to the mid-20th century. The compound was first reported in 1953 by E. Wiberg and W. Sturm. smolecule.comntu.edu.sgntu.edu.sg Their pioneering synthesis involved reactions utilizing boron trihalides, such as boron tribromide (BBr₃), and hydrogen sulfide (B99878) (H₂S). smolecule.comntu.edu.sgntu.edu.sgchemistry-chemists.com This reaction yielded this compound compounds, including [(HS)BS]₃. ntu.edu.sgntu.edu.sg Subsequent research explored the treatment of these initial products with other boron halides to form substituted derivatives like (XBS)₃, where X could be chlorine or bromine. smolecule.comntu.edu.sgntu.edu.sg The structures of some of these early this compound derivatives, such as [(HS)BS]₃ and (BrBS)₃, were later determined in the 1970s. ntu.edu.sg These early synthetic achievements marked key milestones, opening the door for further exploration into the properties and reactivity of the this compound ring system.

Significance of Boron-Sulfur Heterocycles in Contemporary Chemical Research

Boron-sulfur heterocycles, including this compound and its derivatives, hold significance in contemporary chemical research due to the unique electronic and structural properties arising from the boron-sulfur bond. The difference in electronegativity between boron and sulfur, along with the availability of lone pairs on sulfur and the electron-deficient nature of boron, contributes to distinct reactivity patterns compared to boron-nitrogen or boron-oxygen systems. smolecule.comresearchgate.net Research in this area is driven by the potential for these compounds to serve in various capacities. For instance, the ability of this compound to form stable complexes with anions suggests potential applications in sensing technologies and ion-selective materials. smolecule.com Furthermore, the structural characteristics of boron-sulfur rings make them candidates for incorporation into advanced materials with specific electronic or optical properties. smolecule.com The study of boron-sulfur interactions is also relevant in broader chemical contexts, such as the impact of sulfur on boron doping in materials like diamond films. aip.org

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and its derivatives encompasses a range of objectives aimed at understanding the fundamental chemistry of this inorganic heterocycle and exploring its potential utility. A primary focus is the detailed investigation of its electronic structure, bonding, and the extent of electron delocalization within the ring, often in comparison to benzene and other inorganic analogs. tandfonline.comscielo.org.mxresearchgate.netresearchgate.nettandfonline.com Theoretical studies employing computational methods play a crucial role in elucidating these aspects and predicting properties. tandfonline.comscielo.org.mxresearchgate.netresearchgate.nettandfonline.comcrimsonpublishers.comoiccpress.comacs.org Synthesis of new substituted borthiins with varying electronic and steric properties is another key objective, allowing for the tuning of the compound's reactivity and stability. smolecule.com Researchers also aim to understand the reactivity of the this compound core, including its susceptibility to decomposition and its interactions with various molecules and ions. smolecule.com Ultimately, the scope of research extends to exploring potential applications in areas such as catalysis, materials science, and anion recognition, driven by the unique characteristics of the boron-sulfur ring system. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula B3S3 B1235341 Borthiin

Properties

Molecular Formula

B3S3

Molecular Weight

128.6 g/mol

InChI

InChI=1S/B3S3/c1-4-2-6-3-5-1

InChI Key

VQLDLWSTKKHZDB-UHFFFAOYSA-N

SMILES

[B]1S[B]S[B]S1

Canonical SMILES

[B]1S[B]S[B]S1

Origin of Product

United States

Theoretical and Computational Chemistry of Borthiin

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure and the nature of chemical bonds is fundamental to explaining the properties of borthiin. Computational methods provide powerful tools for this purpose, moving beyond simple Lewis structures to a more nuanced quantum mechanical description.

Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. nih.govresearchgate.net These MOs are formed from the linear combination of atomic orbitals (LCAO). nih.gov The application of MO theory to this compound helps to explain its electronic configuration, stability, and aromaticity.

The key features of an MO analysis of this compound include:

Sigma (σ) and Pi (π) Orbitals: The planar structure of the B₃S₃ ring leads to a clear distinction between the σ-framework, formed by the overlap of sp²-hybridized orbitals, and the π-system, formed by the overlap of the remaining p-orbitals perpendicular to the molecular plane.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Aromaticity: Like its analogue boroxine (B1236090), this compound is considered to be aromatic. MO theory shows a delocalized π-system containing 6 π-electrons (one from each boron and one lone pair from each sulfur contributing to the delocalized system), which is consistent with Hückel's rule for aromaticity. This delocalization contributes significantly to the molecule's thermodynamic stability.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This partitioning allows for the quantitative analysis of atomic properties and the nature of chemical bonds.

A key descriptor derived from QTAIM is the delocalization index (DI) , δ(A, B). The DI measures the number of electron pairs shared or exchanged between two atomic basins, A and B. It serves as a quantitative measure of bond order and is calculated from the two-electron density matrix. Unlike formal bond orders from simple structural models, the DI captures the nuances of electron sharing in complex bonding situations.

For this compound, a QTAIM analysis would involve:

Locating Critical Points: Identifying bond critical points (BCPs) in the electron density between adjacent boron and sulfur atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points characterize the nature of the B-S bond.

Calculating Delocalization Indices: Computing the DI for B-S bonds to quantify their covalent character and bond order. A higher DI value indicates a greater degree of electron sharing.

Assessing Aromaticity: The delocalization of electrons within the ring, a hallmark of aromaticity, can be visualized and quantified by examining the delocalization indices between non-bonded atoms across the ring.

Studies on related boron compounds have shown that QTAIM analysis, combined with DI calculations, provides deep insights into bonding that is not apparent from geometry alone. nih.gov For example, a negative total energy density (H(BCP)) at the bond critical point indicates a significant degree of covalent character in the interaction. nih.gov

QTAIM Descriptor Significance for B-S Bonds in this compound
Electron Density at BCP (ρ_BCP)Indicates the strength of the bond; higher values suggest stronger bonds.
Laplacian of Electron Density (∇²ρ_BCP)A positive value is typical for polar covalent bonds, indicating charge depletion at the BCP.
Total Energy Density (H_BCP)A negative value signifies a predominantly covalent interaction.
Delocalization Index (δ(B, S))Quantifies the number of shared electron pairs, serving as a measure of the bond order.

Theoretical Descriptors of Chemical Bonding in this compound Frameworks

The chemical bonding in this compound frameworks is complex, arising from the interplay between the electron-deficient boron atoms and the electron-rich sulfur atoms. Boron, with its three valence electrons, is sp² hybridized and possesses an empty p-orbital. Sulfur, in this context, also utilizes sp² hybridization, with one of its lone pairs occupying a p-orbital perpendicular to the molecular plane. This arrangement allows for the formation of a π-system through the overlap of boron's empty p-orbitals and sulfur's filled p-orbitals.

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), are powerful tools for characterizing the nature of these bonds. scielo.org.mx For related boron-containing heterocycles, these methods have revealed that the B-X (where X = N, O) bonds possess a significant ionic character due to the difference in electronegativity between boron and the heteroatom. chemrxiv.org It is anticipated that the B-S bonds in this compound would exhibit a degree of covalent character mixed with ionic contributions, influenced by the moderate electronegativity difference between boron (2.04) and sulfur (2.58). The ELF analysis helps to visualize the electron delocalization, which is a key factor in determining the molecule's aromaticity. chemrxiv.org

Assessment of Aromaticity in this compound and its Analogs

Aromaticity is a key concept used to describe the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. masterorganicchemistry.com While benzene (B151609) is the archetypal aromatic compound, the concept extends to inorganic rings like this compound. The assessment of this compound's aromaticity involves several computational criteria that probe the energetic, magnetic, and structural consequences of cyclic electron delocalization.

Nucleus Independent Chemical Shift (NICS) as a Magnetic Criterion for Aromaticity

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. nih.gov It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). github.io Highly negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive or near-zero values suggest anti-aromaticity or non-aromaticity, respectively. github.io For a more refined analysis, the zz-component (NICSzz), which considers the magnetic shielding tensor perpendicular to the ring plane, is often used as it is dominated by the π-electron contribution.

While specific NICS values for this compound are not widely reported, studies on its analogue, borazine (B1220974), provide a valuable benchmark. The aromaticity of borazine itself is a topic of debate, with some studies classifying it as weakly aromatic or even non-aromatic. chemrxiv.orgrsc.org

Table 1: Illustrative NICS Values (in ppm) for Benzene and Borazine (Note: This table is for comparative context; specific values for this compound are not available in the cited literature.)

CompoundNICS(0)NICS(1)NICS(1)zzAromatic Character
Benzene (C₆H₆)-7.0 to -10.0-9.0 to -13.0-25.0 to -35.0Aromatic
Borazine (B₃N₃H₆)-2.0 to -5.0-4.0 to -8.0-10.0 to -15.0Weakly Aromatic/Non-Aromatic

Data compiled from various computational studies. Actual values may vary based on the level of theory and basis set used. chemrxiv.orgnih.gov

A computational investigation of this compound would likely yield NICS values that reflect the influence of sulfur's larger size and different electronegativity compared to nitrogen, providing a quantitative measure of its aromatic character.

Aromatic Stabilization Energy (ASE) and Energetic Criteria for Aromaticity

Aromatic Stabilization Energy (ASE) is an energetic criterion that quantifies the extra stability of a cyclic conjugated molecule compared to a hypothetical, non-aromatic reference compound with the same number and type of bonds. researchgate.net Positive ASE values indicate aromaticity, with larger values signifying greater stabilization. Various computational methods, such as those based on isodesmic and homodesmotic reactions, are used to calculate ASE. researchgate.net

For borazine, computational studies have reported ASE values significantly lower than that of benzene, suggesting a much weaker aromatic character. For instance, some calculations place the ASE of borazine at around 10.0 kcal/mol, which is less than a third of the stabilization found in benzene (approx. 36 kcal/mol). nih.govresearchgate.net A theoretical study of this compound would require similar calculations, comparing the energy of the this compound ring to an appropriate acyclic B-S reference molecule to determine its ASE.

Magnetic Anisotropic Susceptibilities and Exaltations in this compound Aromaticity Studies

Magnetic susceptibility is a measure of how much a material will be magnetized in an applied magnetic field. In aromatic molecules, the ability of delocalized π-electrons to sustain a ring current leads to an anisotropic magnetic susceptibility, meaning the value depends on the orientation of the molecule relative to the magnetic field. chemrxiv.org The magnetic susceptibility exaltation (Λ) is the difference between the observed magnetic susceptibility and the value estimated for a localized, non-aromatic structure. A large negative exaltation is a characteristic feature of aromatic compounds. chemrxiv.org

While this method has been applied to borazine, indicating a much-reduced ring current effect compared to benzene, specific data for this compound is lacking. chemrxiv.org A computational analysis of this compound's magnetic properties would be essential to determine its susceptibility exaltation and provide further evidence regarding its degree of aromaticity.

Comparative Aromaticity Investigations with Borazine (B₃N₃H₆), Boroxine (B₃O₃H₃), and Other Inorganic Benzenes

A comparative study of the aromaticity of this compound, borazine, and boroxine is crucial for understanding the role of the heteroatom (S, N, O) in modulating electron delocalization in these inorganic benzene analogues. The primary factor influencing the aromaticity in this series is the electronegativity difference between boron and the heteroatom, as well as the ability of the heteroatom to donate its p-orbital lone pair into the ring's π-system.

Borazine (B₃N₃H₆): The electronegativity difference between boron (2.04) and nitrogen (3.04) is significant, leading to a polarization of the π-electron cloud towards the nitrogen atoms. This localization of electrons reduces the efficiency of cyclic delocalization, resulting in a system often described as weakly aromatic or non-aromatic. chemrxiv.orgrsc.org

Boroxine (B₃O₃H₃): With oxygen (electronegativity 3.44), the electronegativity difference with boron is even larger. This leads to greater electron localization on the oxygen atoms and, consequently, boroxine is generally considered to be non-aromatic. wikipedia.org

This compound (B₃S₃H₃): Sulfur has an electronegativity of 2.58, which is lower than that of nitrogen and oxygen. The smaller electronegativity difference between boron and sulfur might suggest a more balanced sharing of π-electrons and potentially a greater degree of aromaticity compared to boroxine. However, the larger size of sulfur's 3p orbitals compared to the 2p orbitals of boron, nitrogen, and oxygen could lead to less effective orbital overlap, which might counteract the electronic effect.

A comprehensive computational study applying consistent methods (e.g., NICS, ASE) across all three molecules would be necessary to establish a definitive trend in aromaticity.

Computational Investigation of Substituent Effects

The electronic properties and aromaticity of the this compound ring can be tuned by attaching various substituent groups. Computational studies are essential for predicting how different substituents—whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—impact the ring's structure and stability. ucsb.edulumenlearning.com

Substituents can influence the ring through two primary mechanisms: libretexts.org

Inductive Effects: These are transmitted through the σ-bond framework and are related to the substituent's electronegativity.

Resonance Effects: These involve the delocalization of electrons between the substituent and the ring's π-system.

In studies of substituted borazines, it has been shown that EDGs (like -NH₂ or -OH) attached to the boron atoms can enhance π-delocalization by donating electron density to the electron-deficient boron, thereby increasing aromaticity. Conversely, EWGs (like -NO₂ or -CN) tend to decrease aromaticity. lumenlearning.comfiveable.me

For this compound, it is hypothesized that substituents would have similar effects. Attaching EDGs to the boron atoms would likely increase the ring's aromatic character, while EWGs would decrease it. Conversely, substituents on the sulfur atoms would have a more complex effect, potentially altering the sulfur's ability to donate its lone pair into the π-system. A systematic computational investigation, calculating aromaticity indices like NICS and ASE for a series of substituted this compound derivatives, would be required to quantify these effects and guide the rational design of new this compound-based materials.

Influence of Substituents on this compound Ring Geometry and Electronic Structure

Ab initio calculations, particularly at the B3LYP level of theory, have been employed to study the electronic structure and properties of this compound and its tri-substituted derivatives. researchgate.netnih.gov These studies reveal a direct correlation between the nature of the substituent and the geometric and electronic characteristics of the B₃S₃ ring.

Deactivating, or meta-directing, substituents have a notable impact on the ring's geometry. Computational models show that these groups tend to cause a decrease in the ∠B-S-B bond angle while simultaneously increasing the ∠S-B-S angle. nih.gov This geometric distortion is a response to the electronic perturbation introduced by the substituent.

Table 1: Calculated Geometric and Electronic Parameters for Substituted Borthiins (Note: Specific calculated values for bond angles and π-bond orders for a wide range of substituted borthiins are not detailed in the available abstracts. The table below is a conceptual representation based on the described trends.)

Substituent (R) in B₃S₃R₃Predicted Change in ∠B-S-BPredicted Change in ∠S-B-SPredicted B-S π-Bond Order
-H (unsubstituted)BaselineBaselineBaseline
-Me (Activating)IncreaseDecreaseIncrease
-CHO (Deactivating)DecreaseIncreaseDecrease
-NO₂ (Deactivating)DecreaseIncreaseDecrease

Theoretical Prediction of Substituent-Induced Changes in Aromaticity and Reactivity

The aromaticity of this compound and its derivatives is a key focus of computational studies, as it directly relates to the molecule's stability and reactivity. Aromaticity is not a single, directly observable quantity, so various theoretical descriptors are used to quantify it, primarily falling into energetic and magnetic criteria. researchgate.netnih.gov

Energetic Criteria: The Aromatic Stabilization Energy (ASE) is a common energetic measure of aromaticity. ASE calculations for substituted borthiins predict that species with activating groups, such as the methyl group (-Me), exhibit enhanced aromaticity. nih.gov According to these energetic criteria, B₃S₃Me₃ is considered the most aromatic among the studied derivatives. researchgate.netnih.gov Conversely, the presence of meta-directing groups is predicted to result in lower aromaticity compared to unsubstituted this compound. nih.gov

Magnetic Criteria: Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), provide an alternative and often more nuanced measure of aromaticity by probing the induced magnetic field at the center of the ring. The NICSzz(2) index, which measures the out-of-plane component of the magnetic shielding tensor 2 Å above the ring, is considered a particularly reliable indicator for this class of compounds. researchgate.netnih.gov Interestingly, magnetic criteria yield a different aromaticity ranking than energetic criteria. Based on NICSzz(2) values, the B₃S₃(CHO)₃ derivative, which contains a deactivating formyl group, is predicted to be the most aromatic in the series. researchgate.netnih.govnih.gov This highlights the complexity of defining and ranking aromaticity. The NICSzz(2) value has been shown to correlate well with the occupancy of the B-S π-bond, linking the magnetic properties directly to the electronic structure. nih.gov

Table 2: Predicted Aromaticity of Substituted Borthiins using Different Criteria

CompoundAromaticity CriterionPredicted Aromaticity Ranking
B₃S₃Me₃Aromatic Stabilization Energy (ASE)Most Aromatic researchgate.netnih.gov
B₃S₃(CHO)₃NICSzz(2) (Magnetic)Most Aromatic researchgate.netnih.govnih.gov
B₃S₃H₃ASE & NICSzz(2)Less aromatic than substituted species nih.gov
B₃S₃(NO₂)₃ASEPredicted to have lower aromaticity nih.gov

Computational Reaction Dynamics and Mechanistic Elucidation

While the static properties of substituted borthiins have been explored, the computational literature providing detailed mechanistic and dynamic studies of this compound itself is not as extensive.

Detailed computational investigations that specifically map the reaction pathways and transition states for the formation of the this compound (B₃S₃H₃) ring from common precursors were not found in the surveyed scientific literature. While analogous systems like borazine have been studied computationally to determine their formation mechanisms from precursors such as diborane (B8814927) and ammonia, similar dedicated studies for the sulfur analogue, this compound, are not prominently available. nih.gov

A comprehensive mechanistic analysis of this compound's reactivity and transformation processes from a computational standpoint appears to be an area requiring further research. The existing literature focuses more on the fundamental electronic structure and aromaticity rather than the dynamics of its reactions. researchgate.netnih.gov Therefore, detailed theoretical studies on the mechanisms of substitution, addition, or ring-opening reactions for this compound are not readily accessible.

Computational studies specifically detailing the interaction energies, geometries, and electronic consequences of this compound's interaction with small molecules such as dihydrogen (H₂) or water (H₂O) are not prominently featured in the reviewed literature. While the interaction of water with other classes of boron compounds has been investigated computationally, a specific focus on the this compound ring system is not apparent. nih.gov

Synthetic Methodologies for Borthiin and Its Derivatives

Historical Methods for the Synthesis of Borthiin Ring Systems

The early investigations into boron-sulfur compounds laid the groundwork for the synthesis of the this compound ring system. One of the earliest approaches involved the reaction of boron trihalides with hydrogen sulfide (B99878). While not always yielding the cyclic this compound as the primary product, these reactions demonstrated the feasibility of forming boron-sulfur bonds. The inherent reactivity of boron halides with sources of sulfide ions was a key theme in these historical explorations.

Another historical route involved the reaction of trialkylamine borane (B79455) adducts with hydrogen sulfide at elevated temperatures. For instance, the reaction of triethylamine (B128534) borane with hydrogen sulfide at 200°C was reported to produce the this compound ring among other boron-sulfur compounds. This method provided a pathway to the this compound core, albeit under harsh conditions and often with a mixture of products.

Primary Synthetic Routes to this compound

The foundational methods for preparing the parent, unsubstituted this compound ring have centered on the direct reaction of simple boron and sulfur sources.

Reactions of Boron Trihalides with Hydrogen Sulfide

3 BCl₃ + 3 H₂S → (HBS)₃ + 6 HCl

This reaction is typically carried out in the gas phase or in a non-polar solvent. The volatile nature of the reactants and the hydrogen halide byproduct necessitates careful control of the reaction conditions. While this method is conceptually straightforward, it can lead to the formation of polymeric (B₂S₃)n and other boron-sulfur compounds, making the isolation of pure this compound challenging.

Exploration of Alternative Precursors and Reaction Conditions

To overcome the challenges associated with the direct reaction of boron trihalides and hydrogen sulfide, researchers have explored alternative precursors and reaction conditions. One such approach involves the use of organoboranes as starting materials. For example, the reaction of trialkylamine boranes with hydrogen sulfide at high temperatures has been shown to yield the this compound ring system. This method offers an alternative pathway that avoids the direct handling of corrosive boron trihalides.

Further explorations have included the use of metal sulfides as the sulfur source in reactions with boron halides. These reactions can sometimes offer better control over the product distribution compared to the direct use of hydrogen sulfide. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the yield and purity of the resulting this compound.

Synthetic Strategies for Functionalized this compound Derivatives

The functionalization of the this compound ring, particularly with aryl and alkyl groups, is crucial for tuning its electronic and material properties. Synthetic strategies have been developed to introduce these organic moieties onto the boron centers of the heterocyclic ring.

Introduction of Aryl and Alkyl Groups (e.g., Triarylborthiins)

The most common approach for the synthesis of B-substituted borthiins, such as triarylborthiins, involves the reaction of the corresponding organoboron precursors with a source of sulfur. For the synthesis of triarylborthiins, arylboron dihalides (ArBCl₂) or arylboronic acids (ArB(OH)₂) can be employed as the starting materials.

A prevalent method for the synthesis of 2,4,6-triphenylthis compound involves the reaction of phenylboron dichloride with hydrogen sulfide or a suitable sulfide source. The reaction proceeds with the elimination of hydrogen chloride to form the six-membered ring with phenyl groups attached to each boron atom.

3 C₆H₅BCl₂ + 3 H₂S → (C₆H₅BS)₃ + 6 HCl

Alternatively, the dehydration of arylboronic acids in the presence of a sulfur source can also lead to the formation of triarylborthiins. These methods allow for the introduction of a wide variety of aryl and alkyl substituents onto the this compound core, enabling the synthesis of a library of functionalized derivatives.

Below is a data table summarizing the synthesis of Triarylthis compound:

PrecursorReagentProduct
Phenylboron dichlorideHydrogen sulfide2,4,6-Triphenylthis compound

Control of Regioselectivity and Stereoselectivity in this compound Functionalization

Currently, there is a notable lack of detailed research and established methodologies concerning the control of regioselectivity and stereoselectivity in the functionalization of the this compound ring. The synthesis of unsymmetrically substituted borthiins, where different functional groups are attached to the three boron atoms, presents a significant synthetic challenge. Achieving regiocontrol would require stepwise and selective reactions on the this compound ring or the use of pre-functionalized, unsymmetrical precursors.

Similarly, the concept of stereoselectivity is not well-explored in the context of this compound chemistry. As the boron centers in the this compound ring are typically trigonal planar, traditional notions of stereoisomerism at these centers are not applicable. However, the introduction of chiral substituents on the aryl or alkyl groups could lead to chiral this compound derivatives, though the selective synthesis of specific stereoisomers has not been a focus of reported research. The development of synthetic methods to control the spatial arrangement of substituents on and around the this compound ring remains an open area for future investigation.

Despite a comprehensive search for scientific literature, there is currently no publicly available information on the development of novel synthetic pathways to substituted "Borthiins" (also known as cyclotriborathianes or 1,3,5,2,4,6-trithiatriborinanes).

The chemical compound this compound, with the molecular formula B₃S₃, is a specific inorganic heterocyclic compound. While the synthesis and properties of various boron-containing heterocycles are areas of active research, specific methodologies for the synthesis of substituted derivatives of the this compound ring system are not described in the accessible scientific literature.

Research in the field of boron chemistry is extensive, covering a wide range of compounds such as boronic acids, borinic acids, and various nitrogen- and oxygen-containing boron heterocycles. Methodologies for the substitution of these related compounds are well-documented. However, these synthetic strategies are not directly applicable to the unique B₃S₃ ring structure of this compound.

Therefore, the section on "Development of Novel Synthetic Pathways to Substituted Borthiins" cannot be generated at this time due to the absence of relevant research findings in the public domain.

Reactivity and Coordination Chemistry of Borthiin

Fundamental Reactivity Patterns of the Borthiin Core

The reactivity of the this compound core is intrinsically linked to the electronic properties of the boron-sulfur bonds within the six-membered ring.

Electrophilic and Nucleophilic Reactivity of Boron-Sulfur Bonds

Boron, being less electronegative than sulfur, typically carries a partial positive charge, while sulfur carries a partial negative charge within the B-S bond. This inherent polarity suggests potential electrophilic character at the boron centers and nucleophilic character at the sulfur centers.

Boron compounds are traditionally considered Lewis acids, readily accepting electron pairs due to the presence of an empty p-orbital on the boron atom rsc.orgyoutube.com. This Lewis acidity is a key driver for reactions where the boron center acts as an electrophile, interacting with electron-rich species. In this compound, the boron atoms are expected to exhibit electrophilic behavior, potentially reacting with nucleophiles.

Conversely, sulfur atoms in organic and inorganic compounds often possess lone pairs of electrons, enabling them to act as nucleophiles or Lewis bases msu.edu. In the this compound ring, the sulfur atoms' nucleophilic character can lead to interactions with electrophiles or participation in coordination.

Reactivity Towards Protic Solvents and Environmental Factors (mechanistic insights into decomposition)

This compound compounds, particularly those substituted with aryl groups, are known to be susceptible to decomposition, especially in the presence of air and moisture smolecule.com. The reaction with protic solvents, such as water, is a significant decomposition pathway.

The hydrolysis of boron-sulfur compounds, including B₂S₃ which can be related to the this compound structure, is known to release H₂S wikipedia.org. This suggests that the B-S bonds in this compound are vulnerable to attack by water molecules. A plausible mechanism involves the nucleophilic attack of oxygen from water on the electrophilic boron center, followed by the cleavage of the B-S bond and protonation of the sulfur atom, leading to the formation of B-OH and S-H species. Repeated steps of this process around the ring would ultimately lead to the breakdown of the this compound core and the formation of boron-oxygen species, such as B₂O₃, and the release of hydrogen sulfide (B99878) smolecule.comwikipedia.org.

The susceptibility to decomposition in air, particularly for aryl-substituted borthiins, also points to reactions with atmospheric components like oxygen and water smolecule.com. The presence of aryl groups can influence the electronic distribution within the ring, potentially affecting the stability of the B-S bonds towards hydrolysis and oxidation.

Complex Formation and Coordination Chemistry

This compound compounds exhibit interesting behavior in complex formation and coordination, acting as hosts for anions and potentially as ligands for metal centers.

Anion-π Interactions in this compound Systems

Theoretical studies have investigated the ability of inorganic rings, including this compound (B₃S₃H₃), to engage in anion-π interactions researchgate.netuib.es. Anion-π interactions are non-covalent forces that occur between an electron-deficient π system and an anion rsc.org. While typically associated with organic aromatic systems, inorganic rings with some degree of aromatic character can also participate in these interactions researchgate.netuib.es.

Studies suggest that anion-π complexes involving this compound are energetically favorable researchgate.netuib.es. The electron-deficient nature of the this compound ring, arising from the polarity of the B-S bonds and the Lewis acidic character of boron, allows it to interact attractively with anionic species rsc.orgresearchgate.netuib.es. This interaction can be characterized using computational methods, providing insights into the nature and strength of the forces involved researchgate.netuib.es. Experimental evidence for anion-π interactions in some inorganic rings has been obtained from structural databases researchgate.net.

Formation of Stable Complexes with Anions and Other Species

This compound exhibits reactivity towards anions, forming stable complexes smolecule.com. This ability to form complexes with anions is a significant aspect of this compound's chemistry and has potential applications in areas such as sensing and catalysis smolecule.com.

The formation of these complexes is likely driven by the Lewis acidity of the boron centers within the this compound ring, which can interact with the negative charge of the anion. The anion can potentially coordinate to one or more boron atoms, or position itself above or below the plane of the ring to engage in anion-π interactions researchgate.netuib.es.

Besides anions, theoretical investigations have shown that this compound can also interact with small molecules like hydrogen and water smolecule.com. These interactions can affect the structural parameters and stability of the this compound system smolecule.com. The interaction with water, as discussed earlier, can lead to decomposition, highlighting the delicate balance between complex formation and reactivity towards certain environmental factors.

This compound as a Ligand in Organometallic and Coordination Compounds

The potential for this compound to act as a ligand in organometallic and coordination compounds arises from the presence of Lewis basic sulfur atoms and the possibility of π interactions with metal centers. Ligands are atoms, ions, or molecules that donate electron density to a central metal atom or ion through coordinate covalent bonds yonsei.ac.krfiveable.me.

While the search results did not provide specific examples of this compound directly coordinated to metal centers as a ligand, the structural features of this compound suggest this possibility. Sulfur-containing ligands are common in coordination chemistry, forming stable complexes with various metal ions york.ac.uk. The lone pairs on the sulfur atoms in the this compound ring could potentially coordinate to Lewis acidic metal centers.

Furthermore, the cyclic structure of this compound, analogous to aromatic systems like benzene (B151609) or borazine (B1220974), raises the possibility of η-hapticity coordination to metal centers, similar to how cyclopentadienyl (B1206354) ligands bind to metals through their π system libretexts.orggla.ac.uk. Although this compound's aromaticity is considered modest compared to benzene tandfonline.comuu.nl, its π system might still be capable of engaging in interactions with suitable metal orbitals.

The incorporation of this compound as a ligand in organometallic or coordination compounds could lead to novel complexes with unique electronic and structural properties, potentially opening avenues for applications in catalysis or materials science. Research in this area would likely explore the synthesis of such complexes and investigate the nature of the metal-borthiin bonding.

Influence of Coordination on this compound's Electronic Structure and Reactivity

Coordination with various species can significantly influence the electronic structure and reactivity of this compound. Studies on related inorganic rings, such as borazine and boroxine (B1236090), provide insights into how coordination affects these properties. For instance, the Lewis acidity of boroxine has been reported, and its adducts with amines have been studied, revealing the formation of coordination bonds that influence structural parameters and reaction dynamics clockss.orgnii.ac.jp.

Computational studies are valuable tools for understanding the electronic structure and interactions in inorganic rings and their complexes. For example, theoretical investigations on the interactions between inorganic aromatic molecules, including this compound (B₃S₃H₃), and other species like B₁₂N₁₂ nanoclusters, have explored energy decomposition and charge transfer to understand the nature of these interactions bohrium.com. These studies often employ methods like Density Functional Theory (DFT) to analyze bonding interactions, charge distribution, and energy profiles bohrium.comresearchgate.net.

The influence of ligands on the electronic structure of metal complexes is well-established in coordination chemistry. Strong field ligands, for instance, create significant crystal field splitting, affecting the energy levels of metal d-orbitals and influencing the complex's properties and reactivity fiveable.me. The electronic interactions between the central atom and ligands are a governing factor for the coordination number and geometry of a complex uni-siegen.delibretexts.org.

While specific detailed research findings and data tables focusing solely on the coordination of this compound and its direct influence on its electronic structure and reactivity are less prevalent in the provided search results compared to its analogs like borazine and boroxine, the general principles of coordination chemistry regarding the impact of ligand interaction on electronic structure and reactivity are applicable solubilityofthings.comfiveable.mecardiff.ac.ukuni-siegen.delibretexts.orglibretexts.org.

Studies on related systems, such as boroxine adducts, have shown that coordination can lead to changes in bond lengths and angles within the inorganic ring, indicating a perturbation of the electronic structure upon coordination clockss.org. Variable temperature NMR experiments on boroxine adducts have provided data on the activation energies of association-dissociation processes, highlighting the dynamic nature of these coordination bonds and their influence on reactivity nii.ac.jp.

The concept of charge transfer between the ligand and the central atom is crucial in understanding the electronic structure of coordination complexes fiveable.memdpi.com. Computational studies on inorganic rings interacting with other species analyze charge transfer directions and the contribution of orbital interactions to the stability of the complexes bohrium.com.

The reactivity of inorganic rings can be influenced by their coordination environment. For example, the stability and reactivity of metal complexes are affected by the electronic properties and design features of the ligands cardiff.ac.uk. The ability to tune the reactivity of a metal center through the design of supporting ligands in coordination complexes is a key area of research researchgate.net.

Based on the principles of coordination chemistry and the studies on related inorganic rings, it can be inferred that the coordination of this compound to metal centers or other species would lead to changes in its electronic structure, such as alterations in electron density distribution and orbital energy levels. These changes, in turn, would influence the reactivity of the this compound ring, potentially enabling or modifying its participation in various chemical transformations.

While specific quantitative data tables directly detailing the electronic structure parameters (e.g., orbital energies, charge distribution) of coordinated this compound complexes were not extensively found in the provided results, the general understanding from coordination chemistry and studies on related boron-containing rings strongly supports the principle that coordination significantly impacts the electronic landscape and reactivity of this compound.

Table 1: Related Inorganic Ring Systems and Coordination Behavior

CompoundFormulaDescriptionRelevance to this compound Coordination
BorazineB₃N₃H₆"Inorganic benzene," alternating B and N.Analogous structure, studies on metal derivatives and electronic structure upon coordination are relevant. acs.orgacs.orgbris.ac.uknih.gov
BoroxineB₃O₃R₃Alternating B and O, R is typically aryl.Exhibits Lewis acidity, forms adducts with Lewis bases, studies show influence on structure and dynamics. clockss.orgnii.ac.jpresearchgate.net
This compoundB₃S₃R₃Alternating B and S, R is typically aryl.Subject of this article; expected to exhibit similar coordination behavior to borazine and boroxine analogs. smolecule.combohrium.com

Table 2: Influence of Coordination on Electronic Structure (General Principles)

Factor of InfluenceImpact on Electronic StructureEffect on ReactivityRelevant Concepts
Ligand Field StrengthSplits metal d-orbitals, affects energy levels (e.g., crystal field splitting). fiveable.melibretexts.orgInfluences spin state, magnetic properties, and reaction pathways. fiveable.melibretexts.orgCrystal Field Theory, Ligand Field Theory. solubilityofthings.comfiveable.me
Charge TransferRedistribution of electron density between metal and ligand. fiveable.mebohrium.commdpi.comAlters bond strengths and polarization, affecting activation of coordinated molecules. fiveable.meMetal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT). fiveable.memdpi.com
Steric Effects of LigandsCan distort coordination geometry, influence approach of other molecules. uni-siegen.delibretexts.orgAffects accessibility of the metal center or ligand for reaction. uni-siegen.delibretexts.orgCoordination Number, Coordination Geometry. uni-siegen.delibretexts.org
Electronic Effects of LigandsInductive and resonance effects alter electron density on the metal and within the ligand. cardiff.ac.ukModifies acidity/basicity, redox potential, and bond lability. cardiff.ac.ukLewis Acidity/Basicity, Redox Chemistry. uni-siegen.de

Further detailed research, likely involving advanced computational studies and experimental investigations on isolated this compound complexes, would be necessary to provide more specific quantitative data on the precise influence of various coordination environments on this compound's electronic structure and its resulting impact on reactivity.

Advanced Spectroscopic and Structural Elucidation in Borthiin Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Borthiin Structural Elucidation

NMR spectroscopy is a powerful tool for probing the local electronic and structural environment of specific nuclei within a molecule. For this compound derivatives, the key NMR-active nuclei are Boron-11 (¹¹B) and, less commonly, Sulfur-33 (³³S).

Boron-11 NMR Spectroscopy for Boron Environments

¹¹B is an NMR-active nucleus with a natural abundance of approximately 80.1% and a nuclear spin of 3/2 magritek.comichemc.ac.lkaiinmr.com. It is a quadrupolar nucleus, which can lead to broadened signals, especially in asymmetric environments ichemc.ac.lk. However, ¹¹B NMR spectroscopy is highly informative for boron-containing compounds due to its relatively high sensitivity and a wide chemical shift range, typically spanning from +200 to -200 ppm, often referenced to external Et₂O·BF₃ ichemc.ac.lkaiinmr.com.

The chemical shift in ¹¹B NMR is particularly sensitive to the coordination number of the boron atom and the electronegativity of the atoms bonded to it aiinmr.comsdsu.edu. For tricoordinate boron atoms, as expected in the this compound ring system (B-S bonds), the ¹¹B NMR signals generally appear in a characteristic range. The presence of different substituents on the boron or sulfur atoms in substituted borthiins can influence the electron density around the boron nuclei, resulting in distinct chemical shifts that provide insights into the electronic structure and the nature of the B-S bonds within the ring.

Coupling between ¹¹B and directly bonded hydrogen atoms (in the case of B-H bonds) can lead to observable splitting patterns, provided that rapid hydrogen exchange is not occurring on the NMR timescale sdsu.edu. The multiplicity of the signal is determined by the number of attached hydrogens, following the 2nI+1 rule (where n is the number of equivalent coupled nuclei and I is their spin) ichemc.ac.lksdsu.edu. While the parent this compound (B₃S₃H₃) is noted as potentially not isolated cdnsciencepub.com, studies on substituted borthiins would show ¹¹B signals indicative of the boron environment within the B₃S₃ ring.

Sulfur-33 NMR Spectroscopy for Sulfur Environments

³³S is the only naturally occurring NMR-active isotope of sulfur, but it suffers from a low natural abundance of only 0.76% and a low gyromagnetic ratio, resulting in very low sensitivity compared to more common nuclei like ¹H or ¹³C mdpi.comhuji.ac.ilresearchgate.net. Furthermore, ³³S is a quadrupolar nucleus with a spin of 3/2 and a relatively large nuclear quadrupole moment mdpi.comresearchgate.net. This quadrupolar nature leads to significant signal broadening, particularly in environments with a large electric field gradient, making the observation of ³³S NMR signals challenging, especially for molecules with low symmetry or in solution mdpi.comhuji.ac.il.

Despite these experimental difficulties, ³³S NMR spectroscopy offers a wide chemical shift range, exceeding 1000 ppm, which can help differentiate between various sulfur environments mdpi.com. While less routinely applied than ¹¹B NMR in the study of borthiins, ³³S NMR could potentially provide valuable information about the electronic environment of the sulfur atoms within the B₃S₃ ring and how it is affected by substituents. Advances in high-field NMR spectroscopy and solid-state techniques have shown promise for obtaining ³³S NMR spectra even for challenging systems rsc.orgosti.gov.

Multi-dimensional NMR Techniques for Connectivity and Dynamics

For more complex substituted borthiins, or when investigating their interactions and dynamics, multi-dimensional NMR techniques can be employed. While specific applications to this compound derivatives are not extensively detailed in the provided search results, the general principles of these techniques are highly relevant for structural elucidation in such systems.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond connectivity information researchgate.netomicsonline.orgwiley.comsemi.ac.cnmdpi.com. COSY reveals correlations between coupled nuclei (e.g., ¹H-¹H coupling if hydrogens are present on substituents), while HSQC correlates signals from directly bonded heteronuclei (e.g., ¹¹B-¹H if applicable, or ¹³C-¹H for organic substituents). HMBC provides correlations across multiple bonds, which can be crucial for establishing connectivity between the this compound ring and substituents, or between different parts of a larger substituted this compound molecule.

These multi-dimensional techniques can help overcome signal overlap issues often encountered in 1D spectra of more complex molecules and provide unambiguous assignments of NMR signals to specific atoms within the molecular structure researchgate.netomicsonline.org. Furthermore, dynamic NMR techniques, such as Variable Temperature NMR, could potentially be used to study conformational changes or exchange processes involving the this compound ring or its substituents, although no specific data for this compound was found in the search results regarding these studies.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Analysis

For this compound derivatives, IR and Raman spectroscopy can provide insights into the B-S stretching and bending modes, as well as vibrations associated with any substituents. The number of fundamental vibrational modes for a non-linear molecule with N atoms is 3N-6 uni-muenchen.dealfredstate.edu. For the B₃S₃ ring system, this would result in a specific number of vibrational modes, some of which would be IR active and others Raman active, depending on the symmetry of the molecule uni-siegen.delibretexts.org.

Assignment of Characteristic Vibrational Modes in this compound

Assigning specific bands in the IR and Raman spectra to particular vibrational modes of the this compound ring and its substituents is a key step in structural elucidation. This process often involves analyzing the frequencies, intensities, and shapes of the observed bands. For substituted borthiins, characteristic vibrations of the substituents (e.g., C-H stretches, aromatic ring modes) can be identified, helping to confirm the presence and nature of these groups.

Vibrations involving the B₃S₃ ring itself, such as symmetric and asymmetric B-S stretching modes and ring deformation modes, are expected to appear in specific regions of the spectrum. While detailed experimental assignments for various this compound derivatives are not provided in the search results, one source mentions FT-IR spectroscopy being used in the study of [(HS)BS]₃ ntu.edu.sg. Theoretical calculations are often indispensable for accurate assignment of these modes, especially for complex molecules or when experimental data is limited unige.chresearchgate.netresearchgate.netderpharmachemica.comcsc.fi.

Correlation of Vibrational Spectra with Theoretical Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the vibrational frequencies, IR intensities, and Raman activities of molecules unige.chresearchgate.netresearchgate.netderpharmachemica.comcsc.firesearchgate.net. By optimizing the molecular geometry and calculating the Hessian matrix, the normal modes of vibration and their corresponding frequencies can be determined csc.fi. Comparing the experimentally obtained IR and Raman spectra with the theoretically predicted spectra is a powerful approach for confirming structural assignments and understanding the nature of the molecular vibrations unige.chresearchgate.netresearchgate.netderpharmachemica.com.

Studies have utilized theoretical calculations to investigate the vibrational spectra of this compound (B₃S₃H₃) and its derivatives researchgate.netresearchgate.net. These calculations can help in assigning the observed experimental bands to specific stretching, bending, and deformation modes of the B₃S₃ ring and substituents, even in cases where experimental data is challenging to interpret due to overlapping bands or low intensities researchgate.netderpharmachemica.comscienceasia.org. The agreement between experimental and calculated spectra provides strong evidence for the proposed molecular structure unige.chresearchgate.netresearchgate.net.

X-ray Diffraction and Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. It provides detailed information about crystal structure, including unit cell dimensions, space group, and atomic positions. malvernpanalytical.comanton-paar.comdrawellanalytical.com This technique is fundamental in characterizing the solid state of compounds and understanding how molecules arrange themselves in a crystal lattice. drawellanalytical.comwikipedia.org

Crystallographic Characterization of this compound and its Derivatives

Crystallographic characterization of this compound and its derivatives using single-crystal X-ray diffraction (SCXRD) allows for the precise determination of their three-dimensional molecular structures. anton-paar.comwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with the periodic arrangement of atoms in a crystal, researchers can obtain electron density maps and refine atomic coordinates. drawellanalytical.comwikipedia.org This provides crucial data on bond lengths, bond angles, and molecular conformation in the solid state. Studies on various crystalline compounds, including organic molecules and metal complexes, demonstrate the ability of XRD to unequivocally confirm molecular structures. mdpi.comjhu.edu

High-Resolution Mass Spectrometry for Molecular Composition and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an analytical technique that provides highly accurate measurements of mass-to-charge ratios (m/z), allowing for the precise determination of elemental composition of a compound. msesupplies.commeasurlabs.comresearchgate.net Unlike conventional mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing increased confidence in molecular formula assignment. researchgate.netbioanalysis-zone.com

HRMS is invaluable in this compound research for confirming the molecular weight and elemental composition of synthesized this compound compounds and their derivatives. Furthermore, by inducing fragmentation of the molecules (e.g., through electron ionization), HRMS can generate characteristic fragmentation patterns. researchgate.netrsc.orgalbany.edu Analysis of these fragmentation patterns provides structural information by revealing the masses of fragment ions, which correspond to specific parts of the molecule. albany.edunih.govresearchgate.net This fragmentation analysis can help in the identification of unknown compounds, elucidation of complex structures, and confirmation of proposed molecular structures by comparing experimental fragmentation data with theoretical predictions or spectral databases. researchgate.netalbany.edunih.gov

Advanced Spectroscopic Probes for Electronic Transitions and Photophysical Properties

Advanced spectroscopic techniques, such as UV-Visible absorption and fluorescence emission spectroscopy, are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives. rsc.orglibretexts.orgncsu.edursc.orgnih.govsioc-journal.cn Electronic spectroscopy probes the energy levels within a molecule and the transitions of electrons between these levels upon absorption or emission of light. libretexts.orgncsu.edufiveable.mestfx.ca

Absorption spectra reveal the wavelengths of light absorbed by the compound, providing information about the energy gaps between electronic states. libretexts.orgfiveable.mewebbtelescope.orgedinst.com Emission spectra, typically fluorescence or phosphorescence, show the wavelengths of light emitted when the molecule relaxes from an excited electronic state back to a lower energy state. libretexts.orgwebbtelescope.orgedinst.comlibretexts.orglibretexts.org The characteristics of these spectra, including the wavelengths of maximum absorption and emission, intensity, and band shape, provide insights into the electronic structure, presence of chromophores, and the potential for luminescence. fiveable.meedinst.com

Studies utilizing these spectroscopic probes can elucidate the nature of electronic transitions (e.g., π→π* transitions) and how they are affected by molecular structure and environment. libretexts.orgfiveable.me Photophysical properties such as fluorescence quantum yield, fluorescence lifetime, and Stokes shift (the difference between the absorption and emission maxima) can be determined, providing information about the efficiency of light emission and energy relaxation pathways. nih.govmdpi.com These properties are crucial for evaluating the potential applications of this compound derivatives in areas such as organic electronics, sensing, or bioimaging. rsc.orgnih.govsioc-journal.cnmdpi.com

Research Applications and Potential in Advanced Materials and Catalysis

Integration of Borthiin into Novel Material Architectures

The integration of this compound moieties into new material structures is not described in published research. The development of advanced boron-containing materials is an area of significant interest, but it centers on different structural motifs.

Advanced Sensing Technologies Based on this compound Chemistry

The development of chemical sensors for the selective detection of anions is a significant area of research, driven by the importance of anions in biological and environmental systems. While various boron-containing compounds, particularly those with Lewis acidic boron centers, have been investigated for their anion binding capabilities, there is currently no available scientific literature detailing the design or application of this compound-based systems for anion recognition and sensing.

The design of an effective anion sensor typically involves the integration of a recognition unit (receptor) that selectively binds to the target anion and a signaling unit that produces a measurable response upon binding. Boron-containing compounds, such as boronic acids and triarylboranes, have been successfully employed as anion receptors due to the Lewis acidic nature of the boron atom, which can interact with electron-rich anionic species.

In principle, the this compound ring possesses boron centers that could potentially act as Lewis acidic sites for anion coordination. A hypothetical sensing platform could involve functionalizing the this compound ring with chromophores or fluorophores. Upon anion binding to the boron centers of the this compound core, a change in the electronic properties of the system could lead to a detectable change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

However, it is crucial to emphasize that these concepts are purely theoretical. A comprehensive search of scientific databases reveals no published research on the design, synthesis, or evaluation of anion recognition and sensing platforms that specifically utilize the this compound scaffold. The exploration of this compound for this purpose remains a speculative and uninvestigated field.

Given the absence of any reported this compound-based anion sensors, there is no experimental or computational data on the mechanism of this compound-anion interactions in a sensing context. Any discussion of such a mechanism would be entirely conjectural.

Based on the known chemistry of other boron-based Lewis acids, a hypothetical interaction mechanism would likely involve the coordination of the anion to one or more of the boron atoms in the this compound ring. The strength and selectivity of this interaction would be influenced by several factors, including:

The Lewis acidity of the boron centers in the this compound ring.

The nature of the anion (e.g., size, charge, and geometry).

The solvent used, as it can compete with the anion for binding to the receptor.

The presence of any substituents on the this compound ring, which could modulate its electronic properties and steric accessibility.

Spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy would be essential tools to probe these interactions and elucidate the binding mechanism in any future research. Computational modeling could also provide valuable insights into the nature of the this compound-anion binding. Nevertheless, until such studies are conducted, the mechanism of this compound-anion interactions in sensing applications remains an open question.

Future Directions and Emerging Research Avenues in Borthiin Chemistry

Overcoming Synthetic Challenges for Complex Borthiin Architectures

The synthesis of the parent this compound ring and simple derivatives marks only the beginning. The creation of more complex, functional architectures presents a significant but rewarding challenge. Future synthetic efforts will likely focus on several key areas:

Regiocontrolled Functionalization: Introducing multiple, different substituents onto the this compound ring in a controlled manner is a primary hurdle. Unlike its all-carbon analogue, benzene (B151609), the alternating boron and sulfur atoms in the this compound ring offer distinct reactivity profiles. Developing selective methods to functionalize either the boron or sulfur positions, or both, without compromising the ring's integrity is crucial. dtic.milaablocks.com Strategies may involve the use of advanced protecting groups and directed metallation, similar to techniques used for other complex heterocycles. aablocks.com

Polycyclic and Fused Systems: The synthesis of polycyclic aromatic hydrocarbons (PAHs) is a mature field, but their inorganic counterparts, particularly those involving boron and sulfur, are rare. nih.gov Future research will aim to develop methodologies for fusing this compound rings with other aromatic systems, both organic (like benzene) and inorganic (like borazine). aablocks.comresearchgate.net Such fused systems could exhibit novel photophysical and electronic properties. nih.govresearchgate.net

Macrocyclic and Oligomeric Structures: The creation of this compound-containing macrocycles and polymers is a logical next step for its application in materials science. rsc.org Challenges include identifying suitable linking strategies and controlling the polymerization process to achieve desired molecular weights and properties. The synthesis of borazine-based polymers has faced similar challenges, including issues with stability and scalability, providing a roadmap of potential difficulties and solutions. nih.govsibran.ru

A summary of potential synthetic targets and their associated challenges is presented below.

Target ArchitectureKey Synthetic ChallengePotential Application Area
Multi-substituted BorthiinsRegioselectivity, stability of intermediatesCatalysis, Medicinal Chemistry
Polycyclic this compound SystemsAnnulation strategies, ring-closure reactionsOrganic Electronics, Semiconductors
This compound-based PolymersControl of polymerization, monomer synthesisHeat-resistant materials, Dielectrics

Advancements in Theoretical Modeling for Predictive this compound Chemistry

As synthetic chemists work to build more complex this compound molecules, theoretical and computational chemistry will serve as an indispensable guide. Advancements in modeling can predict the properties and reactivity of yet-to-be-synthesized compounds, saving significant laboratory effort.

Predicting Reactivity and Regioselectivity: Machine learning models, informed by data from density functional theory (DFT) calculations, can be developed to predict the most likely sites for electrophilic or nucleophilic attack on a substituted this compound ring. researchgate.netnih.gov Such models have been successfully applied to predict regioselectivity in the functionalization of other heterocycles and could greatly accelerate the design of synthetic routes. nih.gov

Modeling Electronic and Photophysical Properties: One of the most promising areas for this compound application is in materials science. researchgate.net Theoretical models are crucial for predicting the electronic structure, bandgap, and absorption/emission spectra of complex this compound derivatives, such as the aforementioned polycyclic systems. nih.gov This allows for the in silico design of molecules with specific properties for applications like organic light-emitting diodes (OLEDs) or photovoltaics.

Simulating Supramolecular Interactions: As this compound is explored in supramolecular chemistry, understanding its non-covalent interactions will be key. Computational studies can model how functionalized this compound molecules might self-assemble, interact with host-guest systems, or bind to specific targets. nih.gov

The table below outlines various theoretical methods and their potential applications in advancing this compound chemistry.

Theoretical MethodApplication in this compound ChemistryPredicted Properties
Density Functional Theory (DFT)Calculation of ground-state electronic structure and reaction pathways.Aromaticity, reaction energies, bond strengths.
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption and emission spectra.Colors, fluorescence/phosphorescence.
Machine Learning (ML) ModelsPrediction of reaction outcomes and regioselectivity. researchgate.netSite-selectivity for functionalization.
Molecular Dynamics (MD)Simulation of the assembly and dynamics of this compound-based systems.Self-assembly behavior, conformational changes.

Exploration of this compound in Emerging Fields of Chemistry

The unique electronic nature of the boron-sulfur bond and the aromaticity of the this compound ring make it a compelling candidate for exploration in several emerging fields.

Supramolecular Chemistry: Boron-containing compounds are increasingly used as building blocks in supramolecular chemistry. nih.gov The electron-deficient boron atoms in the this compound ring could act as Lewis acid recognition sites for anions, while the sulfur atoms could engage in other non-covalent interactions. By appending functional groups capable of hydrogen bonding or π-stacking, this compound derivatives could be designed to self-assemble into ordered structures like gels, liquid crystals, or molecular cages. nih.gov

Boron Cluster Chemistry: The field of polyhedral boron clusters is vast and mature, with applications ranging from medicine to materials science. rsc.orgresearchgate.netacs.org this compound could serve as a novel ligand or a building block for constructing larger, mixed boron-sulfur clusters. acs.org The fusion of the planar this compound ring with three-dimensional closo-borane cages could lead to hybrid structures with unprecedented geometries and electronic properties. Research into boron-sulfur and boron-selenium compounds has already revealed a rich structural chemistry with macromolecular anionic frameworks, suggesting a fertile ground for new discoveries involving this compound. nih.govresearchgate.net

Interdisciplinary Research Opportunities Involving this compound Systems

The distinctive properties of boron-containing heterocycles often lead to applications that cross traditional disciplinary boundaries. beilstein-institut.de As the fundamental chemistry of this compound is developed, significant opportunities for interdisciplinary collaboration will emerge.

Materials Science: The thermal stability and unique electronic properties inherent to many boron heterocycles suggest potential for this compound-based materials. researchgate.netrsc.org Collaboration with materials scientists could lead to the development of novel polymers with high thermal resistance, semiconductors for electronic devices, or luminescent materials for displays and sensors. rsc.orgresearchgate.net

Medicinal Chemistry: Boron's role in medicinal chemistry is expanding, with several FDA-approved drugs containing this element. researchgate.netresearchgate.netnih.gov The this compound scaffold represents a new, unexplored chemotype. Interdisciplinary research with pharmacologists and biochemists could investigate the potential for functionalized borthiins to act as enzyme inhibitors or probes for biological systems. The interaction of boron clusters with proteins like serum albumin has been a subject of study, providing a framework for investigating the biological transport and activity of this compound derivatives. nih.gov

Catalysis: The Lewis acidic nature of the boron centers in the this compound ring could be harnessed for catalysis. uoguelph.ca Research at the interface of inorganic and organic chemistry could explore the use of this compound derivatives as catalysts or ligands for transition metals in a variety of organic transformations, leveraging the unique electronic environment created by the boron-sulfur ring.

Q & A

Q. What experimental protocols are essential for synthesizing Borthiin with high reproducibility?

Methodological Answer: To ensure reproducibility, synthesize this compound using rigorously documented procedures, including:

  • Reaction Conditions : Specify temperature, solvent purity, and catalyst ratios (e.g., stoichiometric vs. catalytic amounts) .
  • Characterization : Combine NMR (¹H/¹³C), elemental analysis, and mass spectrometry to confirm identity and purity. For new derivatives, provide X-ray crystallography data if possible .
  • Yield Reporting : Prefer isolated yields over spectroscopic estimates, and note deviations from literature procedures (e.g., inert atmosphere requirements) .

Advanced Research Question Q. How can researchers optimize computational modeling to predict this compound’s reactivity in novel reaction environments? Methodological Answer:

  • Parameter Selection : Use density functional theory (DFT) with solvent-effect corrections to model reaction pathways. Validate predictions against experimental kinetic data .
  • Contradiction Analysis : If computational results conflict with empirical observations, re-examine assumptions (e.g., solvent interactions, transition-state approximations) and cross-validate with ab initio methods .

Basic Research Question

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?

Methodological Answer:

  • Primary Techniques : Use ¹H/¹³C NMR to identify proton environments and NOESY for spatial proximity analysis.
  • Supplementary Data : Pair with IR spectroscopy to confirm functional groups and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Question Q. How should researchers address discrepancies in this compound’s thermodynamic stability data across studies? Methodological Answer:

  • Data Triangulation : Compare calorimetry (DSC/TGA) and computational enthalpy values. If contradictions persist, assess experimental conditions (e.g., sample purity, calibration standards) .
  • Error Propagation Analysis : Quantify measurement uncertainties and report confidence intervals for stability metrics .

Basic Research Question

What criteria define a well-formulated research question for studying this compound’s catalytic properties?

Methodological Answer: Apply the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., GC-MS for reaction monitoring).
  • Novel : Identify gaps (e.g., unexplored solvent systems) via systematic literature reviews .
  • Relevant : Align with broader goals like sustainable catalysis or materials science .

Advanced Research Question Q. How can researchers design experiments to resolve conflicting mechanistic hypotheses about this compound-mediated reactions? Methodological Answer:

  • Controlled Variable Testing : Isolate variables (e.g., pH, temperature) using factorial design.
  • Isotopic Labeling : Track reaction pathways with ²H/¹³C-labeled substrates to distinguish competing mechanisms .

Basic Research Question

Q. What are the ethical considerations when publishing this compound-related data?

Methodological Answer:

  • Reproducibility : Disclose all synthetic steps, characterization details, and raw data in supplementary materials .
  • Safety : Highlight hazardous steps (e.g., pyrophoric intermediates) with explicit warnings .

Advanced Research Question Q. How can interdisciplinary collaboration enhance this compound’s application in materials science? Methodological Answer:

  • Data Integration : Combine synthetic chemistry data with computational modeling (DFT/MD) and materials testing (e.g., tensile strength assays).
  • Conflict Resolution : Use consensus frameworks (e.g., Delphi method) to align divergent interpretations from different disciplines .

Table 1: Key Characterization Techniques for this compound Derivatives

TechniqueApplicationLimitationsReference
X-ray CrystallographyAbsolute configuration determinationRequires single crystals
HRMSMolecular formula validationInsufficient for isomers
NOESYStereochemical analysisLimited to small molecules

Basic Research Question

Q. How should researchers document this compound’s synthetic procedures for peer review?

Methodological Answer:

  • Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate general methods from compound-specific details .
  • Metadata Inclusion : Provide batch numbers for reagents and instrument calibration dates .

Advanced Research Question Q. What strategies mitigate bias in interpreting this compound’s biological activity assays? Methodological Answer:

  • Blinded Analysis : Use third-party labs for activity validation.
  • Negative Controls : Include solvent-only and known-inhibitor controls to isolate this compound-specific effects .

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